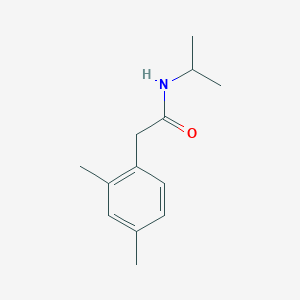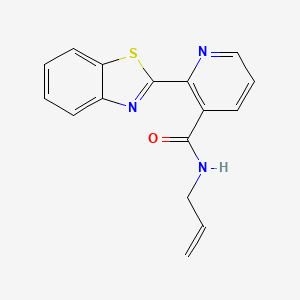![molecular formula C23H17ClN4O B5494402 1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It may also act by modulating certain neurotransmitter systems in the brain, leading to its potential neuroprotective effects. In cardiovascular disease, it has been suggested that the compound may act by relaxing blood vessels, leading to its potential vasodilatory effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis. In neurology, it has been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, it has been shown to have potential vasodilatory effects by relaxing blood vessels.
实验室实验的优点和局限性
The advantages of using 1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine in lab experiments include its potential applications in cancer research, neurology, and cardiovascular disease. It has also been shown to have low toxicity and good bioavailability. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the research of 1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine. These include further studies to elucidate its mechanism of action, optimization of its synthesis method to improve its yield and purity, and the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to explore its potential applications in other fields such as immunology and infectious diseases.
In conclusion, 1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of scientific research.
合成方法
The synthesis of 1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine involves the reaction of 4-chlorophthalic anhydride with 2-methylbenzimidazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-hydroxyanisole in the presence of a catalyst such as palladium on carbon to yield the final product.
科学研究应用
1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine has been studied for its potential applications in various fields such as cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. In neurology, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, it has been studied for its potential vasodilatory effects and as a treatment for hypertension.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-[(1-methylbenzimidazol-2-yl)methoxy]phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c1-28-20-9-5-4-8-19(20)25-21(28)14-29-23-18-7-3-2-6-17(18)22(26-27-23)15-10-12-16(24)13-11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSYPOATTFHAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5494337.png)

![N-(2-ethoxyphenyl)-3-[(9aS)-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl]-3-oxopropanamide](/img/structure/B5494342.png)
![5-fluoro-2-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5494345.png)
![4-bromo-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5494348.png)
![diethyl 5-[(diphenylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5494353.png)
![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)
